![molecular formula C14H13NO2 B3095154 6-(4-Ethylphenyl)nicotinic acid CAS No. 1261926-10-6](/img/structure/B3095154.png)
6-(4-Ethylphenyl)nicotinic acid
描述
6-(4-Ethylphenyl)nicotinic acid (EPNA) is a carboxylic acid derivative of nicotinic acid. It has a molecular formula of C13H11NO2 and a molecular weight of 213.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-(4-Ethylphenyl)nicotinic acid consists of a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to a carboxylic acid group and a phenyl ring substituted with an ethyl group . The exact spatial arrangement of these groups would need to be determined experimentally.科学研究应用
Suzuki–Miyaura Coupling
6-(4-Ethylphenyl)nicotinic acid could potentially be used in Suzuki–Miyaura (SM) coupling reactions. SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Nitriles, Esters, and Amides
The compound can be used in the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid. The structure of a number of the obtained derivatives was proved by X-ray structural analysis .
Treatment of Diseases
Nicotinic acid derivatives, such as 6-(4-Ethylphenyl)nicotinic acid, have shown high efficacy in treating many diseases such as pneumonia and kidney diseases. Some derivatives have proven effective against Alzheimer’s disease . Moreover, nicotinic acid has been used for many years as a co-agent to reduce high levels of fats in the blood .
Anti-inflammatory and Analgesic Efficacy
A number of 2-substituted aryl derived from nicotinic acid were synthesized, including 2–Bromo aryl substituents, which have proven their anti-inflammatory and analgesic efficacy .
Dyslipidemia Treatment
Prior to the advent of statins, nicotinic acid was commonly used to counter dyslipidemia. It has a greater ability to raise the concentration of high-density lipoprotein and reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .
Neurological Disorders
Recent evidence has posited niacin as a promising therapeutic for several neurological disorders. Ranked as the third most promising repurposed drug candidate for progressive multiple sclerosis (MS), niacin promotes phagocytosis of inhibitory myelin debris following demyelination in an animal model of MS, leading to remyelination .
作用机制
Target of Action
6-(4-Ethylphenyl)nicotinic acid, also known as niacin, primarily targets the hepatocytes . Niacin is a B vitamin used to treat hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions . It acts to decrease levels of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), while increasing levels of high-density lipoproteins (HDL) .
Mode of Action
Niacin inhibits hepatocyte diacylglycerol acyltransferase-2 . This activity also leads to intracellular degradation of apo B and decreased production of LDL, the catabolic product of VLDL .
Biochemical Pathways
Niacin is converted within the body to nicotinamide adenine dinucleotide (NAD+) . NAD+ is required for human life and people are unable to make it within their bodies without either vitamin B3 or tryptophan . The conversion of dietary nicotinic acid (niacin) and nicotinamide to bioactive NAD+ involves the biosynthesis pathway . Resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .
安全和危害
属性
IUPAC Name |
6-(4-ethylphenyl)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-15-13)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFZGMBNOJKPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680843 | |
Record name | 6-(4-Ethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261926-10-6 | |
Record name | 6-(4-Ethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。